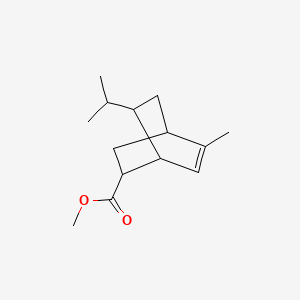
Einecs 285-286-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Einecs 285-286-7 involves the reaction of 3,5,5-trimethylhexanoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Einecs 285-286-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 285-286-7 has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on biological systems.
Medicine: Research may explore its potential therapeutic applications or effects on health.
Industry: The compound can be used in industrial processes, including the production of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of Einecs 285-286-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Einecs 285-286-7 can be compared with other similar compounds, such as:
3,5,5-trimethylhexanoic acid: A related compound with similar chemical properties.
2,2’-iminodiethanol: Another compound that can form complexes with various acids. The uniqueness of this compound lies in its specific combination of 3,5,5-trimethylhexanoic acid and 2,2’-iminodiethanol, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
85050-14-2 |
|---|---|
Fórmula molecular |
C13H29NO4 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)ethanol;3,5,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-7(5-8(10)11)6-9(2,3)4;6-3-1-5-2-4-7/h7H,5-6H2,1-4H3,(H,10,11);5-7H,1-4H2 |
Clave InChI |
IYSCAZSJOCYYNF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)CC(C)(C)C.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


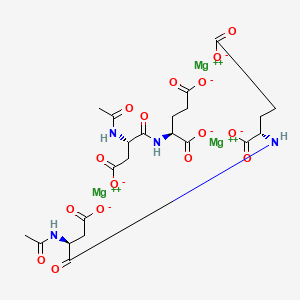


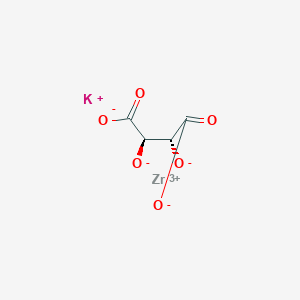
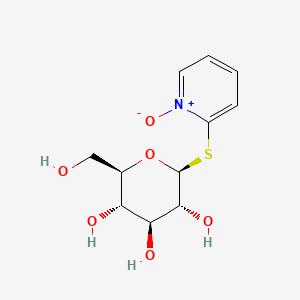

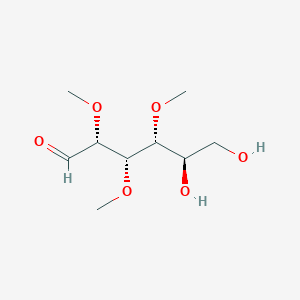
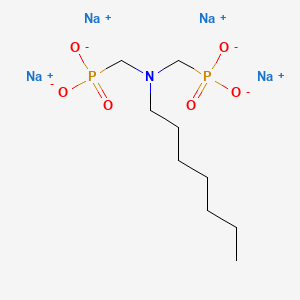
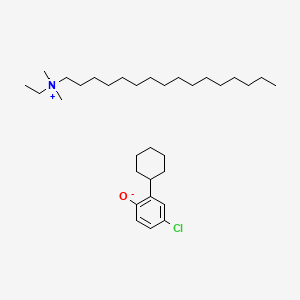
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)

